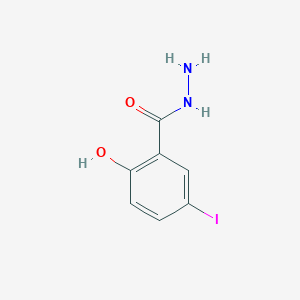

2-Hydroxy-5-iodobenzohydrazide

Description

Overview of Hydrazone and Benzohydrazide (B10538) Scaffold in Chemical Research

Hydrazones, characterized by the R1R2C=NNH2 functional group, and their precursors, hydrazides, are a class of organic compounds that have garnered significant attention in chemical and medicinal research. researchgate.netscispace.com The benzohydrazide scaffold, a derivative of hydrazine (B178648) and benzoic acid, is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. pensoft.net This is largely due to the presence of the reactive -CONHNH2 group, which allows for a variety of chemical modifications and the formation of hydrazones through condensation with aldehydes and ketones. mdpi.comnih.gov

The resulting hydrazide-hydrazones are not merely synthetic intermediates but are themselves effective organic compounds with a broad spectrum of biological activities. scispace.com Their structural flexibility and ability to form stable complexes with various metal ions have made them valuable in the development of new therapeutic agents and analytical reagents. researcher.liferesearchgate.net The presence of both hydrogen bond donors and acceptors within the hydrazone linkage is crucial for their interaction with biological targets. preprints.org

Historical Context of Iodinated Aromatic Systems in Organic Synthesis

The introduction of iodine into aromatic rings is a fundamental transformation in organic synthesis, offering a pathway to a diverse range of functionalized molecules. fiveable.me Iodinated aromatic compounds are prized as synthetic intermediates because the iodine atom can be readily substituted or participate in various cross-coupling reactions, making them invaluable for constructing more complex molecular architectures. fiveable.me

Historically, the iodination of aromatic compounds has been achieved through various methods, often involving elemental iodine in the presence of an oxidizing agent or a Lewis acid catalyst. fiveable.memanac-inc.co.jp The presence of activating groups on the aromatic ring, such as the hydroxyl group in the case of 2-Hydroxy-5-iodobenzohydrazide (B6147510), can influence the position of iodination. fiveable.me The use of iodine as a catalyst in reactions like esterification and other transformations highlights its versatility in organic synthesis, often allowing for milder reaction conditions. scispace.comresearchgate.net

Rationale for Academic Investigation of 2-Hydroxy-5-iodobenzohydrazide

The academic interest in 2-Hydroxy-5-iodobenzohydrazide stems from the synergistic combination of its core structural features: the bioactive benzohydrazide moiety, the reactive hydroxyl group, and the synthetically versatile iodine atom. Salicylic (B10762653) acid derivatives, from which this compound is derived, are known to possess a range of biological activities. kuleuven.be The incorporation of an iodine atom at the 5-position of the salicylic acid ring is a strategic modification intended to enhance the compound's properties, potentially through increased lipophilicity and the ability to form halogen bonds. preprints.orgsemanticscholar.org

Researchers are drawn to this molecule as a platform for synthesizing new derivatives with potentially enhanced biological activities. The hydrazide functional group provides a convenient handle for creating a library of hydrazone derivatives by reacting it with various aldehydes and ketones. nih.govnih.gov The resulting compounds are then studied for their potential applications, including their roles as enzyme inhibitors or antimicrobial agents. preprints.orgresearchgate.net

Scope and Objectives of Current Research Trends on 2-Hydroxy-5-iodobenzohydrazide

Current research on 2-Hydroxy-5-iodobenzohydrazide and its derivatives is multifaceted, with a primary focus on synthesis, structural characterization, and the evaluation of biological activity. A significant trend involves the synthesis of novel Schiff base derivatives through the condensation of 2-Hydroxy-5-iodobenzohydrazide with a variety of substituted aldehydes. preprints.orgnih.gov

The objectives of these studies are often to:

Develop efficient and environmentally friendly synthetic methods for the preparation of 2-Hydroxy-5-iodobenzohydrazide and its derivatives. nih.gov

Thoroughly characterize the synthesized compounds using techniques such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography to determine their three-dimensional structure. nih.govresearchgate.net

Investigate the potential of these compounds as inhibitors of specific enzymes, such as α-glucosidase, which is relevant in the context of type 2 diabetes. preprints.org

Explore the antimicrobial and anticancer activities of these novel compounds. semanticscholar.orgresearchgate.net

Understand the structure-activity relationships to guide the design of more potent and selective molecules. preprints.org

Chemical Properties and Synthesis of 2-Hydroxy-5-iodobenzohydrazide

The synthesis of 2-Hydroxy-5-iodobenzohydrazide is a multi-step process that typically begins with a readily available starting material. A common route involves the initial iodination of salicylic acid or its ester derivative, followed by the conversion of the carboxylic acid group to a hydrazide. nih.govresearchgate.net

A typical synthetic pathway is as follows:

Esterification of Salicylic Acid: Salicylic acid is often first converted to its methyl or ethyl ester, such as methyl salicylate (B1505791), to protect the carboxylic acid group. nih.govresearchgate.net

Iodination: The resulting ester is then iodinated, typically at the 5-position of the aromatic ring, to yield methyl 2-hydroxy-5-iodobenzoate. nih.govresearchgate.net

Hydrazinolysis: The final step involves the reaction of the iodinated ester with hydrazine hydrate (B1144303), which replaces the ester group with a hydrazide functionality, yielding 2-Hydroxy-5-iodobenzohydrazide. nih.govpreprints.org

The structure of 2-Hydroxy-5-iodobenzohydrazide has been confirmed by various spectroscopic methods.

Table 1: Spectroscopic Data for 2-Hydroxy-5-iodobenzohydrazide

| Spectroscopic Data | Observed Values |

| ¹H NMR (DMSO-d₆, δ, ppm) | 12.41 (1H, br, OH), 10.12 (1H, br, NH), 8.12 (1H, d, ArH), 7.65 (1H, dd, ArH), 6.75 (1H, d, ArH), 4.80 (2H, br, NH₂) nih.gov |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 166.1 (CO), 158.9, 141.3, 135.5, 119.9, 117.4, 80.5 nih.gov |

| IR (ν, cm⁻¹) | 3405, 3322, 1626, 1574, 529 nih.gov |

| Melting Point (°C) | 178 nih.gov |

This data is based on reported values and may vary slightly depending on the experimental conditions.

Research Findings on Derivatives of 2-Hydroxy-5-iodobenzohydrazide

The true potential of 2-Hydroxy-5-iodobenzohydrazide is realized through its derivatization, primarily into a wide range of hydrazones. These derivatives have been the subject of numerous studies, revealing interesting structural features and biological activities.

For instance, the reaction of 2-Hydroxy-5-iodobenzohydrazide with 4'-aminoacetophenone (B505616) results in the formation of (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide. nih.gov X-ray diffraction studies of this derivative have provided detailed insights into its molecular geometry, showing a relatively planar structure stabilized by intramolecular hydrogen bonds. nih.gov The crystal packing is further influenced by intermolecular hydrogen bonds and π–π stacking interactions. nih.gov

Another area of active research is the synthesis and evaluation of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using green chemistry principles, such as the use of deep eutectic solvents and sonication. nih.gov These studies have produced a series of derivatives with varying substituents on the aryl ring, allowing for the investigation of structure-activity relationships.

Table 2: Examples of 2-Hydroxy-5-iodobenzohydrazide Derivatives and Their Reported Melting Points

| Derivative | Melting Point (°C) |

| (E)-N'-(1-(4-fluorophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | 234–235 nih.gov |

| (E)-N'-(1-(4-bromophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | 282–283 nih.gov |

| (E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide | 242–243 nih.gov |

| (E)-2-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)-5-iodobenzohydrazide | 249–250 nih.gov |

The investigation into iodinated salicylhydrazone derivatives as potent α-glucosidase inhibitors has also yielded promising results. preprints.org By coupling 2-hydroxy-5-iodobenzohydrazide with various substituted benzaldehydes, researchers have synthesized a library of Schiff base derivatives. Several of these compounds have demonstrated significantly better enzyme inhibition than the standard drug, Acarbose. preprints.org

Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

2-hydroxy-5-iodobenzohydrazide |

InChI |

InChI=1S/C7H7IN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) |

InChI Key |

RVUJPMIELACRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 Hydroxy 5 Iodobenzohydrazide

Classical Synthetic Pathways to 2-Hydroxy-5-iodobenzohydrazide (B6147510) from Precursors

The traditional synthesis of 2-Hydroxy-5-iodobenzohydrazide is a multi-step process that begins with readily available precursors and employs well-established chemical reactions. This pathway is characterized by its sequential modification of a salicylic (B10762653) acid backbone to introduce the necessary functional groups.

Synthesis from Methyl Salicylate (B1505791) and Derivatives

The most common classical route to 2-Hydroxy-5-iodobenzohydrazide originates from salicylic acid. nih.gov The synthesis involves a three-step process, beginning with the esterification of salicylic acid to form methyl salicylate. This intermediate is then subjected to iodination to produce methyl 2-hydroxy-5-iodobenzoate. Finally, this iodinated ester is converted to the target hydrazide. nih.govliverpool.ac.uk

A detailed reaction scheme, including intermediates and reported yields, is outlined below:

Esterification: Salicylic acid is converted to methyl salicylate.

Iodination: Methyl salicylate is iodinated to yield methyl 2-hydroxy-5-iodobenzoate (also known as methyl 5-iodosalicylate). nih.govliverpool.ac.uk

Hydrazinolysis: The resulting ester, methyl 2-hydroxy-5-iodobenzoate, is reacted with hydrazine (B178648) hydrate (B1144303) to form the final product, 2-Hydroxy-5-iodobenzohydrazide. nih.govliverpool.ac.uk

The following table summarizes the key parameters of this classical synthetic pathway.

| Step | Product | Physical Form | Melting Point (m.p.) | Yield |

| 1 | Methyl Salicylate | Liquid | N/A (b.p. 494-495 K) | 73% nih.govliverpool.ac.uk |

| 2 | Methyl 2-hydroxy-5-iodobenzoate | White Needles | 347–348 K | 85% nih.govliverpool.ac.uk |

| 3 | 2-Hydroxy-5-iodobenzohydrazide | White Needles | 451 K | 79% nih.govliverpool.ac.uk |

Role of Hydrazine Hydrate in Core Compound Formation

Hydrazine hydrate (N₂H₄·H₂O) is a critical reagent in the final step of the classical synthesis, responsible for converting the ester intermediate into the core hydrazide structure. nih.govmdpi.com This transformation is a nucleophilic acyl substitution reaction known as hydrazinolysis. mdpi.comwikipedia.org

In this reaction, hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl 2-hydroxy-5-iodobenzoate ester. wikipedia.org This leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the methoxy (B1213986) group (-OCH₃) as methanol (B129727). The result is the formation of the stable 2-Hydroxy-5-iodobenzohydrazide, which contains the characteristic -C(O)NHNH₂ functional group. nih.govnih.gov This method is a standard and widely used procedure for converting esters into their corresponding hydrazides. mdpi.com

Development of Novel Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for the derivatization of hydrazides like 2-Hydroxy-5-iodobenzohydrazide, primarily for the synthesis of hydrazone derivatives. These novel approaches aim to reduce reaction times, increase yields, and minimize the use of volatile and toxic organic solvents.

Deep Eutectic Solvents as Catalytic Media for Derivatization

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for organic synthesis. nih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, which form a eutectic mixture with a melting point lower than the individual components. nih.govmdpi.com They are valued for being non-volatile, biodegradable, non-toxic, and easy to prepare from inexpensive starting materials. dntb.gov.uaresearchgate.net

Research on the synthesis of hydrazone derivatives has demonstrated that certain choline chloride (ChCl)-based DESs can serve as excellent alternatives to traditional organic solvents like ethanol (B145695) or methanol. mdpi.com Studies show that DESs can act as both the solvent and a catalyst for the condensation reaction between a hydrazide and an aldehyde to form a hydrazone. nih.gov

The following table lists some DESs found to be particularly effective for hydrazone synthesis.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Efficacy in Hydrazone Synthesis |

| Choline Chloride (ChCl) | Malonic Acid | High mdpi.comresearchgate.net |

| Choline Chloride (ChCl) | Oxalic Acid | High mdpi.comresearchgate.net |

| Choline Chloride (ChCl) | Levulinic Acid | High mdpi.comresearchgate.net |

| Choline Chloride (ChCl) | trans-Cinnamic Acid | High mdpi.comresearchgate.net |

The use of these DESs can lead to moderate to high yields in the synthesis of hydrazone derivatives. mdpi.com

Sonication-Assisted Synthesis Protocols

Ultrasound irradiation, or sonication, has been established as an effective technique to accelerate organic reactions. researchgate.net In the context of synthesizing hydrazone derivatives from 2-Hydroxy-5-iodobenzohydrazide, sonication offers significant advantages over conventional heating methods. lew.ro The application of ultrasound can dramatically improve reaction yields and shorten reaction times from hours to mere minutes. dntb.gov.ualew.romdpi.com

This eco-friendly approach often proceeds under catalyst-free conditions in a suitable solvent like ethanol. lew.ro The equimolar reactants (hydrazide and aldehyde) are simply dissolved and subjected to irradiation in an ultrasonic bath. mdpi.com

The table below provides a comparison of conventional versus sonication-assisted methods for the synthesis of hydrazone derivatives, illustrating the marked improvements in efficiency.

| Method | Typical Reaction Time | Typical Yield | Reference |

| Conventional Heating | 2 - 3 hours | Good | lew.ro |

| Sonication-Assisted | 4 - 7 minutes | Good to Excellent (60-94%) | lew.romdpi.com |

The combination of DESs and ultrasound has been shown to be particularly potent, in some cases achieving nearly quantitative yields (98%). dntb.gov.uaresearchgate.net

Mechanochemical Synthesis Techniques for Hydrazone Derivatives

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another significant advancement in green synthetic methods. nih.govnih.gov For the preparation of hydrazone derivatives, techniques such as neat grinding (NG) and liquid-assisted grinding (LAG) in a vibrational or planetary ball mill have proven highly effective. nih.govnih.gov

This solvent-free approach involves the direct grinding of the hydrazide (e.g., 2-Hydroxy-5-iodobenzohydrazide) with a suitable aldehyde. nih.gov The mechanical energy supplied is sufficient to initiate and complete the condensation reaction, often resulting in quantitative yields of the hydrazone product in a relatively short time. nih.gov This methodology aligns with green chemistry principles by eliminating the need for bulk solvents, thus reducing waste and simplifying product work-up. nih.gov

Synthesis of N-Substituted Hydrazide Derivatives of 2-Hydroxy-5-iodobenzohydrazide

The primary amino group of the hydrazide moiety in 2-hydroxy-5-iodobenzohydrazide is a potent nucleophile, making it an ideal starting point for the synthesis of N-substituted derivatives. These reactions are fundamental in expanding the chemical space of this compound.

A principal method for derivatizing 2-hydroxy-5-iodobenzohydrazide is through condensation reactions with a variety of carbonyl compounds, specifically aldehydes and ketones. This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields a stable C=N double bond, forming a class of compounds known as hydrazones.

The reaction is generally carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. mdpi.com The versatility of this method lies in the vast number of commercially available or synthetically accessible aldehydes and ketones, allowing for the introduction of a wide range of substituents. These substituents can be tailored to modulate the steric and electronic properties of the final molecule. For instance, the condensation of 2-hydroxy-5-iodobenzohydrazide with various aromatic ketones has been shown to proceed readily, often resulting in the precipitation of the N-substituted hydrazide product.

The products of the condensation reaction between 2-hydroxy-5-iodobenzohydrazide and carbonyl compounds are specifically classified as N-acylhydrazones. The core structure of these molecules features the characteristic –C(O)NHN=C< functional group. researchgate.net When the aldehyde or ketone reactant contains a hydroxyl group ortho to the carbonyl, as in salicylaldehyde (B1680747) derivatives, the resulting compounds are termed salicylhydrazones. These represent a significant subclass of acylhydrazones.

The synthesis of these derivatives is a straightforward and efficient process. organic-chemistry.org For example, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide was synthesized through the condensation of 2-hydroxy-5-iodobenzohydrazide with 4-aminoacetophenone. researchgate.netCurrent time information in Bangalore, IN. This reaction highlights the ability to incorporate additional functional groups, such as an amino group, onto the periphery of the molecule. The synthesis of a broad range of acylhydrazones from various iodobenzoic acid hydrazides, including the 2-hydroxy-5-iodo variant, with substituted aromatic aldehydes has been reported, with yields varying depending on the specific aldehyde used. organic-chemistry.org

Below is a table summarizing examples of N-substituted hydrazide derivatives synthesized from 2-hydroxy-5-iodobenzohydrazide and various carbonyl compounds.

| Carbonyl Reactant | Resulting Derivative | Reference |

| 4-Aminoacetophenone | (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide | Current time information in Bangalore, IN. |

| Various aromatic aldehydes | N'-[(substituted-phenyl)methylidene]-2-hydroxy-5-iodobenzohydrazide | organic-chemistry.org |

| Various aromatic ketones | N'-(1-arylethylidene)-2-hydroxy-5-iodobenzohydrazide |

Design and Synthesis of Heterocyclic Ring Systems Incorporating the 2-Hydroxy-5-iodobenzohydrazide Moiety

The acylhydrazone derivatives of 2-hydroxy-5-iodobenzohydrazide are not merely final products but also valuable intermediates for the construction of more complex heterocyclic systems. The inherent functionality of the acylhydrazone moiety allows for intramolecular cyclization reactions, leading to the formation of stable five- and six-membered rings.

A significant application of 2-hydroxy-5-iodobenzohydrazide-derived acylhydrazones is their conversion into 1,3,4-oxadiazoline derivatives. This transformation is typically achieved through a cyclization reaction induced by an acetylating agent, such as acetic anhydride (B1165640). In this reaction, the hydrazone derivative is heated under reflux with acetic anhydride. The process involves the acetylation of the secondary amine and the phenolic hydroxyl group, followed by an intramolecular cyclodehydration to form the five-membered 1,3,4-oxadiazoline ring.

Research has demonstrated the successful cyclization of various aryliden-2-hydroxy-5-iodobenzohydrazides to yield novel 2-[4-acetyl-5-aryl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenylacetate compounds. This two-step synthesis, starting from the condensation of the hydrazide with an aldehyde and followed by cyclization, provides a reliable route to this class of heterocycles. The structures of these 1,3,4-oxadiazoline derivatives have been confirmed using spectroscopic methods.

The general synthetic pathway involves:

Condensation of 2-hydroxy-5-iodobenzohydrazide with a substituted aldehyde to form the corresponding N'-aryliden-2-hydroxy-5-iodobenzohydrazide.

Refluxing the resulting hydrazone with acetic anhydride to effect cyclization and acetylation, yielding the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. mdpi.com

This methodology is a powerful tool for creating a library of 1,3,4-oxadiazoline compounds with the 2-hydroxy-5-iodophenyl moiety at the 2-position of the heterocyclic ring.

The rich chemistry of 2-hydroxy-5-iodobenzohydrazide and its derivatives opens avenues for the exploration of other fused and bridged heterocyclic systems. While specific examples starting directly from the 5-iodo substituted compound are not extensively documented, the reactivity patterns of the parent 2-hydroxybenzohydrazide (B147611) suggest several potential synthetic routes.

For instance, 2-hydroxybenzohydrazide is known to react with various reagents to form a range of heterocycles. researchgate.net These reactions provide a blueprint for potential transformations of its 5-iodo analog:

Thiazolidinones: Heating acylhydrazone derivatives with thioglycolic acid could yield 4-thiazolidinone (B1220212) derivatives, which are five-membered sulfur-containing heterocycles. researchgate.net

1,3,4-Thiadiazoles: Treatment of 2-hydroxy-5-iodobenzohydrazide with a carboxylic acid could form an N,N'-diacylhydrazine intermediate, which upon cyclization with a dehydrating/sulfurizing agent like phosphorus pentasulfide, could produce 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.net

1,2,4-Triazoles: Reaction of the hydrazide with an isothiocyanate would form a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization under basic or acidic conditions could lead to the formation of a 1,2,4-triazole-3-thiol ring system. researchgate.net

Furthermore, the presence of the phenolic hydroxyl group and the hydrazide function allows for the possibility of designing domino reactions to construct more complex fused or bridged ring systems. The exploration of such pathways could lead to novel molecular architectures incorporating the 2-hydroxy-5-iodobenzohydrazide scaffold.

Advanced Structural Elucidation and Conformational Analysis of 2 Hydroxy 5 Iodobenzohydrazide and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For 2-Hydroxy-5-iodobenzohydrazide (B6147510) and its derivatives, NMR analysis confirms the molecular structure by identifying the chemical shifts, multiplicities, and coupling constants of the nuclei.

The ¹H NMR spectrum of 2-Hydroxy-5-iodobenzohydrazide exhibits distinct signals corresponding to its different protons. nih.gov The hydroxyl (-OH) and amide (-NH) protons typically appear as broad singlets at downfield chemical shifts, often around 12.41 ppm and 10.12 ppm respectively, due to hydrogen bonding. nih.gov The aromatic protons on the iodinated benzene (B151609) ring show a characteristic splitting pattern. The proton ortho to the carbonyl group appears as a doublet, while the proton between the hydroxyl and iodo substituents appears as a doublet of doublets, and the proton ortho to the iodo group appears as a doublet. nih.gov For the parent compound, these aromatic signals have been reported at 8.12 ppm (d, J = 2.0 Hz), 7.65 ppm (dd, J = 9.0 Hz, 2.0 Hz), and 6.75 ppm (d, J = 9.0 Hz). nih.gov The amine (-NH₂) protons of the hydrazide group are observed as a broad signal around 4.80 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The carbonyl carbon (C=O) is typically the most deshielded, appearing at approximately 166.1 ppm. nih.gov The carbon atom attached to the hydroxyl group (C-OH) and the other aromatic carbons resonate in the range of 117 to 159 ppm, with the carbon bearing the iodine atom (C-I) appearing at a significantly higher field, around 80.5 ppm, due to the heavy atom effect. nih.gov

For derivatives, such as the (E)-N'-[1-(aryl)ethylidene]-2-hydroxy-5-iodobenzohydrazides, the NMR spectra show additional signals corresponding to the arylethylidene moiety. nih.gov For instance, in (E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide, new aromatic signals for the 4-aminophenyl group and a singlet for the methyl group appear in the ¹H NMR spectrum. nih.gov The ¹³C NMR spectrum is similarly expanded with signals for the additional aromatic and methyl carbons. nih.gov

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2-Hydroxy-5-iodobenzohydrazide Data sourced from a study on (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol (B129727) monosolvate. nih.gov

| ¹H NMR | ¹³C NMR | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| 12.41 (br, 1H) | -OH | 166.1 |

| 10.12 (br, 1H) | -NH | 158.9 |

| 8.12 (d, ¹J=2.0 Hz, 1H) | Ar-H | 141.3 |

| 7.65 (dd, ³J=9.0 Hz, ¹J=2.0 Hz, 1H) | Ar-H | 135.5 |

| 6.75 (d, ³J=9.0 Hz, 1H) | Ar-H | 119.9 |

| 4.80 (br, 2H) | -NH₂ | 117.4 |

| 80.5 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for the analysis of benzohydrazide (B10538) derivatives, as it typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation. nih.gov

The synthesis of various (E)-N'-(1-arylethylidene)-2-hydroxy-5-iodobenzohydrazide derivatives has been confirmed using HRMS. nih.gov The experimentally measured m/z values are compared with the calculated theoretical values for the proposed chemical formulas. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct identification of the compound. For example, the HRMS data for (E)-N'-(1-(4-aminophenyl)ethylidene)-2-hydroxy-5-iodobenzohydrazide showed an observed [M+H]⁺ peak at m/z 396.0069, which corresponds closely to the calculated value of 396.0209 for the formula C₁₅H₁₅IN₃O₂. nih.gov Similarly, for (E)-2-Hydroxy-N'-(1-(2-hydroxyphenyl)ethylidene)-5-iodobenzohydrazide, the sodiated adduct [M+Na]⁺ was found at m/z 418.9831, consistent with the calculated mass of 418.9869 for C₁₅H₁₃IN₂NaO₃. nih.gov These results, alongside NMR and other spectroscopic data, unequivocally confirm the structures of the synthesized derivatives. nih.govnih.gov

Table 2: HRMS Data for Selected 2-Hydroxy-5-iodobenzohydrazide Derivatives Data sourced from a study on the synthesis of new 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides. nih.gov

| Compound Derivative | Formula | Ion | Calculated m/z | Found m/z |

| (E)-N'-(1-(4-aminophenyl)ethylidene) | C₁₅H₁₅IN₃O₂ | [M+H]⁺ | 396.0209 | 396.0069 |

| (E)-N'-(1-(4-methoxyphenyl)ethylidene) | C₁₆H₁₆IN₂O₃ | [M+H]⁺ | 411.0206 | 411.0158 |

| (E)-N'-(1-(2-hydroxyphenyl)ethylidene) | C₁₅H₁₃IN₂O₃ | [M+Na]⁺ | 418.9869 | 418.9831 |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

For derivatives of 2-Hydroxy-5-iodobenzohydrazide, Hirshfeld surface analysis provides insight into their solid-state structures. In the crystal structure of (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate, the analysis highlights the significance of various non-covalent interactions. liverpool.ac.uk The most prominent interactions are H···H contacts, which account for 38.2% of the total Hirshfeld surface area. liverpool.ac.uk Other significant contacts include C···H/H···C (20.6%), O···H/H···O (11.1%), and I···H/H···I (9.7%). liverpool.ac.uk The bright red spots on the d_norm mapped surface correspond to the strong (N,O)—H⋯O hydrogen-bonding contacts, which play a crucial role in the molecular assembly. nih.gov

Comparative analysis with other benzohydrazide derivatives reveals common patterns. For instance, in (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate, H···H (45.7%) and H···C/C···H (20.2%) contacts are also the most significant contributors to the crystal packing. iucr.orgnih.gov Similarly, for 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide, H···H interactions make up the largest contribution at 42.2%. iucr.orgnih.gov This consistent prevalence of H···H interactions underscores their fundamental role in the packing of benzohydrazide-type structures.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2-Hydroxy-5-iodobenzohydrazide Derivative Data sourced from the crystallographic study of (E)-N′-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate. liverpool.ac.uk

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 38.2 |

| C···H/H···C | 20.6 |

| O···H/H···O | 11.1 |

| I···H/H···I | 9.7 |

Coordination Chemistry and Metal Complexation Studies of 2 Hydroxy 5 Iodobenzohydrazide Analogues

Ligand Design Principles and Coordination Modes of Hydrazone Scaffolds

Hydrazone ligands derived from 2-hydroxy-5-iodobenzohydrazide (B6147510) are designed with specific principles to facilitate metal ion coordination. The fundamental scaffold contains a –C(O)NHN=C< functional group which offers multiple coordination sites. liverpool.ac.ukkuleuven.be The design of these ligands is predicated on the presence of several key donor atoms: the phenolic oxygen, the amide oxygen, and the azomethine nitrogen. arabjchem.orgjptcp.com

A crucial aspect of their design is the potential for keto-enol tautomerism. In the solid state, hydrazones predominantly exist in the amido (keto) form. However, in solution and upon complexation, they can tautomerize to the iminol (enol) form. bme.hu This deprotonation of the enolic hydroxyl group and the phenolic hydroxyl group allows the ligand to act as a mono- or poly-basic anion, forming stable chelate rings with the metal ion. arabjchem.orgjptcp.com

The coordination modes of these hydrazone scaffolds are versatile. They can act as bidentate or tridentate ligands. jptcp.comresearchgate.net Common coordination modes include:

ONO Tridentate Coordination: In many cases, the ligand coordinates to the metal center through the phenolic oxygen, the enolic oxygen (from the deprotonated amide group), and the azomethine nitrogen atom. arabjchem.orgbendola.com This forms stable five- and six-membered chelate rings.

Bidentate Coordination: In some instances, the ligand may coordinate in a bidentate fashion, typically through the azomethine nitrogen and the phenolic oxygen. researchgate.net

The presence of the iodine atom at the 5-position of the salicyl ring can influence the electronic properties and lipophilicity of the ligand and its metal complexes, which can in turn affect their stability and reactivity. nih.gov The steric and electronic effects of the substituents on the aldehyde or ketone moiety also play a significant role in determining the final geometry and coordination environment of the metal complex. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-hydroxy-5-iodobenzohydrazide analogues is typically achieved by reacting the hydrazone ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). bme.hubioline.org.br The reaction often requires heating under reflux to ensure completion. bioline.org.br The resulting metal complexes can be isolated as stable, often colored, solid precipitates. arabjchem.org

Mononuclear and Dinuclear Complexes Formation

Depending on the ligand-to-metal ratio, the nature of the metal ion, and the reaction conditions, both mononuclear and dinuclear complexes can be formed.

Mononuclear complexes are commonly formed when the ligand chelates to a single metal center. bendola.commdpi.com These complexes often have a general formula of [M(L)n(X)m], where L is the hydrazone ligand, M is the metal ion, X represents other coordinating species like solvent molecules or counter-ions, and n and m are integers. For instance, mononuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II) have been reported with related hydrazone ligands, often exhibiting octahedral or tetrahedral geometries. researchgate.net

Dinuclear complexes can form when the ligand possesses bridging capabilities. bme.huthescipub.com The phenolic oxygen atom of the hydrazone can act as a bridge between two metal centers. thescipub.com Additionally, the use of bidentate bridging ligands, such as 4,4'-bipyridine, in conjunction with the primary hydrazone ligand can facilitate the formation of well-defined dinuclear structures. mdpi.com

Coordination with Transition Metal Ions (e.g., Mo, V, Cr, Mn, Fe, Zr, U)

Hydrazone scaffolds derived from 2-hydroxy-5-iodobenzohydrazide and its analogues have been shown to coordinate with a wide array of transition metal ions.

Molybdenum (Mo): Dioxomolybdenum(VI) complexes with related aroylhydrazone ligands have been synthesized and characterized. mdpi.comnih.gov These complexes, with the general formula [MoO2(L)(Solvent)], often exhibit a distorted octahedral geometry around the Mo(VI) center. researchgate.net

Vanadium (V): Vanadium complexes with hydrazone ligands have been studied, with the metal center often in the +4 or +5 oxidation state. mdpi.com

Chromium (Cr), Manganese (Mn), and Iron (Fe): Numerous studies have reported the synthesis of Cr(III), Mn(II)/Mn(III), and Fe(III) complexes with similar hydrazone ligands. arabjchem.orgbendola.comsaudijournals.com These complexes often exhibit octahedral geometries. arabjchem.orgsaudijournals.com

Zirconium (Zr) and Uranium (U): While less common, the formation of complexes with Zr(IV) and Uranyl(VI) (UO2(VI)) has been reported for related hydrazone systems, highlighting the broad coordination capability of these ligands. bendola.comexaly.com

Spectroscopic and Magnetic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are pivotal in elucidating the coordination behavior of the hydrazone ligands and the structure of their metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Key observations include:

The disappearance of the ν(N-H) band of the hydrazide moiety upon deprotonation and coordination. bioline.org.br

A shift in the ν(C=O) band to lower frequencies or its disappearance and the appearance of a new band corresponding to the ν(C=N-N=C) of the enolate form, indicating coordination through the enolic oxygen. bendola.com

A shift in the ν(C=N) (azomethine) band, confirming the involvement of the azomethine nitrogen in coordination. bioline.org.br

The appearance of new, non-ligand bands in the far-IR region, which are assigned to ν(M-O) and ν(M-N) stretching vibrations, directly confirming the formation of metal-ligand bonds. bendola.combioline.org.br

Table 1: Key IR Spectral Data for a Hydrazone Ligand and its Metal Complexes

| Vibration Mode | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

|---|---|---|---|

| ν(N-H) | ~3182 | Absent | Deprotonation and coordination |

| ν(C=O) | ~1691 | Shifted or Absent | Coordination via enolic oxygen |

| ν(C=N) | ~1630 | Shifted | Coordination via azomethine nitrogen |

| ν(M-O) | - | ~527-568 | Metal-Oxygen bond formation |

| ν(M-N) | - | ~462-492 | Metal-Nitrogen bond formation |

Data is representative and based on similar hydrazone complexes. bendola.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The d-d transitions observed in the visible region are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral). arabjchem.orgbendola.com Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed, typically at higher energies in the UV region. bendola.com

Magnetic Characterization: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons and provides insights into the geometry and the spin state (high-spin or low-spin) of the central metal ion. bendola.comresearchgate.netlibretexts.org For instance, Mn(II) complexes with related ligands typically show magnetic moments corresponding to five unpaired electrons, consistent with a high-spin d⁵ configuration in an octahedral field. arabjchem.org

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these coordination compounds. nih.govliverpool.ac.uk It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

A study on an analogue, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate, revealed that the molecule crystallizes in the monoclinic space group P21/c. nih.govliverpool.ac.uk The structure confirmed the E stereochemistry about the imine (C=N) double bond. nih.govliverpool.ac.uk The molecule was found to be relatively planar, a characteristic stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen. nih.govliverpool.ac.uk In the crystal lattice, molecules are linked by intermolecular hydrogen bonds and π–π stacking interactions. nih.govkuleuven.be

For metal complexes, X-ray crystallography has confirmed various coordination modes and geometries. For example, studies on related Mo(VI) hydrazone complexes have confirmed a distorted octahedral geometry, with the dianionic tridentate ligand occupying three coordination sites. mdpi.comresearchgate.net The remaining sites are occupied by oxo groups and a solvent molecule. mdpi.com

Table 2: Crystallographic Data for (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄IN₃O₂·CH₃OH |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 28.4394 (18) |

| b (Å) | 4.4514 (3) |

| c (Å) | 13.3216 (9) |

| β (°) | 94.292 (2) |

| Volume (ų) | 1681.72 (19) |

Data obtained from reference nih.gov

Electronic Properties of Metal Complexes (e.g., Semiconductor Behavior)

Studies on metal complexes of related hydrazone ligands have shown that their electrical conductivity increases with increasing temperature, which is characteristic of semiconductor materials. bendola.com The conductivity (σ) follows the Arrhenius equation: σ = σ₀ exp(-Ea / kT), where Ea is the activation energy of conduction.

Molybdenum complexes derived from hydrazones have been specifically investigated for their semiconductor properties. mdpi.com For example, a mononuclear molybdenum(VI) complex, [MoO₂(L)(H₂O)], where L is a hydrazone ligand, demonstrated semiconductor behavior. mdpi.com The electrical properties were found to be correlated with the structural features of the complex. The departure of a coordinated water molecule upon heating can lead to structural changes that affect the electrical transport properties. mdpi.com This suggests that the electronic properties of these complexes can be tuned by modifying their structure and composition.

Mechanistic Investigations of Biological Activities and Structure Activity Relationship Sar Studies

Anti-proliferative and Cytotoxic Activity Mechanisms

2-Hydroxy-5-iodobenzohydrazide (B6147510), also known as INP0341, and related salicylidene acylhydrazides have demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines. These activities are attributed to their ability to interfere with specific molecular targets and cellular pathways.

Research indicates that 2-Hydroxy-5-iodobenzohydrazide and its derivatives exert their anti-proliferative effects through multiple mechanisms. In the context of Pseudomonas aeruginosa infections, which can be relevant to cancer patient morbidity, the compound INP0341 has been shown to inhibit the type III secretion system (iT3SS). asm.orgscispace.comnih.gov This system is a major virulence factor for many Gram-negative bacteria. Specifically, INP0341 inhibits the transcriptional activation of the iT3SS and reduces the total expression of toxins. asm.orgscispace.comnih.gov This action protects host cells from cytotoxicity. For instance, in A549 epithelial cells, INP0341 reduced cytotoxicity by 18-20% for P. aeruginosa isolates expressing the ExoU toxin and by 54% for those expressing the ExoS toxin. nih.gov

In human cancer cell lines, derivatives of 2-hydroxy-5-iodobenzoic acid have shown significant inhibiting abilities. For example, certain 1,3,4-oxadiazoline derivatives demonstrated potent activity against human oral cancer (KB) and liver cancer (Hep-G2) cell lines, with IC50 values ranging from 0.9 to 4.5 µM. researchgate.net The anti-proliferative activity of some phenolic acid derivatives is linked to their ability to induce apoptosis and modulate the levels of pro- and anti-apoptotic proteins. mdpi.com Furthermore, some compounds have been found to induce cell cycle arrest. nih.govfrontiersin.org For example, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole was shown to induce growth arrest and apoptosis in MCF-7 breast and HCT-15 colon cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected derivatives of 2-hydroxy-5-iodobenzoic acid on different cancer cell lines.

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoline Derivative (6d) | KB (Oral Cancer) | 0.9 µM | researchgate.net |

| 1,3,4-Oxadiazoline Derivative (6e) | KB (Oral Cancer) | 1.2 µM | researchgate.net |

| 1,3,4-Oxadiazoline Derivative (6f) | Hep-G2 (Liver Cancer) | 2.1 µM | researchgate.net |

| 1,3,4-Oxadiazoline Derivative (6h) | Hep-G2 (Liver Cancer) | 4.5 µM | researchgate.net |

| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole | HCT-15 (Colon Cancer) | 23 µM | nih.gov |

| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole | MCF-7 (Breast Cancer) | 41 µM | nih.gov |

Structure-activity relationship (SAR) studies are essential for optimizing the anti-proliferative potency of 2-Hydroxy-5-iodobenzohydrazide derivatives. These studies have revealed that modifications to different parts of the molecule can significantly impact its activity.

For salicylhydrazide-based 1,3,4-oxadiazole (B1194373) derivatives, the nature and position of substituents on the aryl ring play a crucial role. researchgate.net The presence of an iodine atom at the 5-position of the salicylic (B10762653) acid moiety is a common feature in many active compounds. researchgate.netliverpool.ac.uk The anti-proliferative activity of phenolic acid esters is influenced by the number of hydroxyl groups on the ring and the length of the alkyl chain. uc.pt For instance, propyl esters of certain phenolic acids have shown higher cytotoxic activity compared to their methyl or octyl counterparts, suggesting an optimal lipophilicity for cell penetration and activity. uc.pt

In a series of 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid, the substituents on the second aryl ring attached to the oxadiazole core were varied. The specific substitutions on this ring were critical for the observed potent cytotoxicity against KB and Hep-G2 cell lines. researchgate.net The planarity of the molecule, often influenced by intramolecular hydrogen bonds, is another structural aspect that can affect biological activity. liverpool.ac.uk

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Derivatives of 2-Hydroxy-5-iodobenzohydrazide have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

The antimicrobial action of salicylhydrazide derivatives is often attributed to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function. cu.edu.eg The hydrazide group is a known metal-chelating ligand. cu.edu.eg Another proposed mechanism is the interaction with the microbial cell membrane. Due to their hydrophobic nature, these compounds can partition into the lipid bilayer, leading to membrane fluidization, disruption, and increased permeability. mdpi.com This can cause leakage of essential intracellular components like phosphate (B84403) ions. mdpi.com

In Chlamydia, 2-Hydroxy-5-iodobenzohydrazide (INP0341) has been shown to down-regulate the expression of genes related to the type III secretion system, such as lcrH-1 and copB. asm.org There is also evidence suggesting that the antichlamydial activity of these compounds might be linked to iron sequestration, as their inhibitory effects can be reversed by the addition of iron. frontiersin.org

For some hydrazone derivatives, an increase in lipophilicity is associated with enhanced antibacterial activity. nih.gov The interaction of these compounds with microbial components is complex and can involve multiple targets, leading to the inhibition of microbial growth.

SAR studies have provided valuable insights into the structural requirements for the antimicrobial activity of 2-Hydroxy-5-iodobenzohydrazide derivatives. For substituted salicylaldehydes, halogenation, hydroxylation, and nitro substitution can lead to highly active compounds, although the effects are not always predictable across different microbial species. nih.gov Unsubstituted salicylaldehyde (B1680747) generally shows minimal activity, highlighting the importance of substituents on the benzene (B151609) ring. nih.gov

In a series of hydrazone derivatives, the presence of electron-withdrawing groups on the benzoic acid moiety was found to improve antimicrobial activity. researchgate.net Conversely, the introduction of a furan (B31954) ring did not enhance the antimicrobial effect. researchgate.net For pyrazoline derivatives synthesized from hydrazones, substitutions on various parts of the molecule influenced their activity against different bacterial and fungal strains. For example, replacing a 2-hydroxy-5-bromo phenyl group with a 2-hydroxy-5-chloro phenyl group increased antibacterial activity against E. coli, S. aureus, and E. faecalis. turkjps.org

The table below presents the Minimum Inhibitory Concentration (MIC) values for some salicylhydrazide and related derivatives against various microorganisms.

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Salicylhydrazide chitosan (B1678972) Schiff's base (SCsSB) | Gram-negative bacteria | 7.81 - 125 | cu.edu.eg |

| Salicylhydrazide chitosan (SCs) | Gram-negative bacteria | 3.9 - 62.5 | cu.edu.eg |

| Salicylhydrazide chitosan Schiff's base (SCsSB) | Gram-positive bacteria | 7.81 - 125 | cu.edu.eg |

| Salicylhydrazide chitosan (SCs) | Gram-positive bacteria | 3.9 - 62.5 | cu.edu.eg |

| Acylhydrazone derivative (Compound 23) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.9 | researchgate.net |

| Acylhydrazone derivative (Compound 30) | Enterococcus faecalis | 8 | researchgate.net |

| Pyrazoline derivative (Compound 22) | Enterococcus faecalis | 32 | turkjps.org |

| Pyrazoline derivative (Compound 24) | Enterococcus faecalis | 32 | turkjps.org |

The emergence of antimicrobial-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) is a significant global health threat. doi.orgnih.gov The resistance of S. aureus to methicillin (B1676495) is primarily due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics. nih.gov

Several derivatives of salicylhydrazide have shown promising activity against MRSA. researchgate.netdoi.org For instance, a specific acylhydrazone compound was found to be active against MRSA with a MIC value of 3.9 μg/mL. researchgate.net The search for new compounds that can inhibit MRSA is of great importance. semanticscholar.org The mechanisms by which these compounds overcome resistance are still under investigation but may involve bypassing the resistance mechanism (like PBP2a) by acting on alternative targets. For example, some novel anti-infectious agents target enzymes involved in the biosynthesis of the MRSA cell wall, such as undecaprenyl pyrophosphate (UPP) synthase or FemA. mdpi.com

The development of compounds that are effective against resistant strains like MRSA often involves targeting virulence factors or essential metabolic pathways that are distinct from those targeted by conventional antibiotics. mdpi.comnih.gov This approach can lead to new therapeutic options for treating infections caused by these challenging pathogens.

Enzyme Inhibition Studies

The ability of 2-Hydroxy-5-iodobenzohydrazide and its derivatives to inhibit the activity of specific enzymes is a key area of research. These studies provide a foundation for understanding its potential therapeutic applications.

Identification of Target Enzymes and Inhibition Types

Research has demonstrated that derivatives of 2-Hydroxy-5-iodobenzohydrazide can act as potent inhibitors of various enzymes. For instance, a series of iodinated salicylhydrazone derivatives, which are synthesized from 2-hydroxy-5-iodobenzohydrazide, have been identified as powerful inhibitors of α-glucosidase. preprints.org The inhibitory activity of these compounds was evaluated using p-nitrophenyl-α-D-glucopyranoside as a substrate. preprints.org To quantify their potency, the IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, were determined for the most active derivatives. preprints.org

Furthermore, chalcone (B49325) precursors derived from 2-hydroxy-5-iodobenzohydrazide have been evaluated for their inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). semanticscholar.org Kinetic studies have revealed that these compounds can exhibit different types of inhibition, including non-competitive and mixed-type inhibition. semanticscholar.org For example, certain chalcone derivatives demonstrated a non-competitive mode of inhibition against BACE-1. semanticscholar.org

Below is a table summarizing the inhibitory activity of selected derivatives of 2-Hydroxy-5-iodobenzohydrazide against α-glucosidase.

| Compound | Target Enzyme | IC50 (µM) |

| (E)-N'-(4-methoxybenzylidene)-2-hydroxy-5-iodobenzohydrazide (4e) | α-Glucosidase | 14.86 ± 0.24 preprints.org |

| (E)-N'-(2-fluorobenzylidene)-2-hydroxy-5-iodobenzohydrazide (4g) | α-Glucosidase | 15.58 ± 0.30 preprints.org |

| (E)-2-hydroxy-5-iodo-N'-(naphthalen-2-ylmethylene)benzohydrazide (4i) | α-Glucosidase | 18.05 ± 0.92 preprints.org |

| (E)-N'-benzylidene-2-hydroxy-5-iodobenzohydrazide (4j) | α-Glucosidase | 17.56 ± 0.39 preprints.org |

| Acarbose (Reference) | α-Glucosidase | 45.78 ± 1.95 preprints.org |

Mechanistic Elucidation of Enzyme-Inhibitor Interactions (e.g., Xanthine (B1682287) Oxidoreductase)

Xanthine oxidoreductase is a crucial enzyme involved in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy for conditions like gout, which is caused by hyperuricemia. wikipedia.org While direct studies detailing the interaction of 2-Hydroxy-5-iodobenzohydrazide with xanthine oxidoreductase are not prevalent, the principles of enzyme-inhibitor interactions can be applied.

The mechanism of inhibition can be elucidated through kinetic studies and molecular docking. For instance, pyrazolone (B3327878) derivatives have been studied as xanthine oxidase inhibitors, with kinetic results indicating a mixed-type inhibition. nuph.edu.ua Molecular docking studies of these inhibitors revealed key interactions, such as the formation of a salt bridge with Arg880 and a hydrogen bond with Thr1010, which are crucial for stabilizing the enzyme-inhibitor complex. nuph.edu.ua These approaches could be instrumental in understanding how a 2-Hydroxy-5-iodobenzohydrazide-based inhibitor might interact with the active site of xanthine oxidoreductase.

Rational Design of Enzyme Inhibitors based on 2-Hydroxy-5-iodobenzohydrazide Scaffold

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create potent and specific therapeutic agents by leveraging knowledge of enzyme mechanisms and structures. 182.160.97slideshare.net The 2-Hydroxy-5-iodobenzohydrazide scaffold provides a versatile platform for designing novel enzyme inhibitors. molaid.com

The process of rational design involves identifying a target enzyme and then designing a molecule that can bind to its active site, thereby blocking its function. 182.160.97 This can be achieved by creating analogs of the substrate or by designing molecules that bind to other critical sites on the enzyme. 182.160.97nih.gov The synthesis of various derivatives of 2-Hydroxy-5-iodobenzohydrazide, such as salicylhydrazones and chalcones, exemplifies this approach. preprints.orgsemanticscholar.org By modifying the core structure with different functional groups, researchers can fine-tune the inhibitory activity and selectivity of the compounds. rsc.org For example, the addition of different benzylidene groups to the 2-hydroxy-5-iodobenzohydrazide core has led to the development of potent α-glucosidase inhibitors. preprints.org

Antioxidant Properties and Radical Scavenging Mechanisms

In addition to enzyme inhibition, the antioxidant properties of phenolic compounds like 2-Hydroxy-5-iodobenzohydrazide are of significant interest. Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to various diseases, by neutralizing harmful free radicals. frontiersin.org The primary mechanisms by which phenolic antioxidants scavenge free radicals are the Hydrogen Atom Transfer (HAT) and the Single Electron Transfer-Proton Transfer (SET-PT) mechanisms. scirp.org

Hydrogen Atom Transfer (HAT) Mechanism

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. scirp.org This process is characterized by the bond dissociation enthalpy (BDE) of the O-H bond in the phenolic antioxidant. scirp.org A lower BDE indicates that the hydrogen atom can be more easily abstracted, leading to a higher antioxidant activity. scirp.org

The HAT mechanism can be represented as: ArOH + R• → ArO• + RH scirp.org

In this reaction, ArOH is the phenolic antioxidant (like 2-Hydroxy-5-iodobenzohydrazide), and R• is a free radical. The antioxidant becomes a radical (ArO•), which is generally more stable and less reactive than the initial free radical. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT) Mechanism

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. scirp.org In the first step, the antioxidant transfers an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. wikipedia.orgnih.gov This step is governed by the ionization potential (IP) of the antioxidant. scirp.org

The first step is: ArOH + R• → ArOH•+ + R- scirp.org

In the second step, the radical cation of the antioxidant releases a proton to become a radical. scirp.org

The second step is: ArOH•+ → ArO• + H+ scirp.org

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a crucial pathway for the antioxidant action of phenolic compounds, particularly in polar, aqueous environments. researchgate.networldscientific.com This mechanism involves a two-step process where the antioxidant first deprotonates to form an anion, which then donates an electron to a free radical. worldscientific.comfrontiersin.org The feasibility of the SPLET mechanism is thermodynamically evaluated by two key parameters: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). worldscientific.comfrontiersin.org

The initial step, proton loss from the antioxidant (ArOH), is governed by the Proton Affinity (PA). A lower PA value indicates a greater ease of deprotonation, suggesting a more favorable first step in the SPLET mechanism. frontiersin.org This process is highly influenced by the solvent, with proton loss being significantly more favorable in aqueous phases compared to the gas phase. researchgate.net The reaction is as follows:

ArOH → ArO⁻ + H⁺ frontiersin.org

The second step involves the transfer of an electron from the resulting anion (ArO⁻) to the free radical (R•), a process quantified by the Electron Transfer Enthalpy (ETE). A lower ETE value signifies a greater capacity of the antioxidant anion to donate an electron, thus indicating a more efficient second step. researchgate.net The reaction is:

ArO⁻ + R• → ArO• + R⁻ frontiersin.org

For a compound to be an effective antioxidant via the SPLET mechanism, both PA and ETE values should be low, indicating thermodynamic favorability for both the initial proton loss and the subsequent electron transfer. scispace.com

For instance, computational studies on other phenolic antioxidants have shown that in polar solvents like water and ethanol (B145695), the SPLET mechanism is often thermodynamically preferred over HAT and SET-PT. worldscientific.com The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the PA and ETE values. researchgate.netfrontiersin.org Halogen substituents, such as the iodo group in 2-Hydroxy-5-iodobenzohydrazide, can have complex effects, influencing the electronic properties of the molecule through both inductive and mesomeric effects, which in turn would affect the PA and ETE values. semanticscholar.org

Table 1: Key Thermodynamic Parameters in the SPLET Mechanism

| Parameter | Description | Significance for Antioxidant Activity |

| Proton Affinity (PA) | The enthalpy change associated with the deprotonation of the antioxidant molecule in the gas phase. wikipedia.org | A lower PA value indicates easier proton loss, favoring the first step of the SPLET mechanism. frontiersin.org |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the electron donation from the antioxidant anion to a free radical. worldscientific.com | A lower ETE value indicates a greater capacity for the anion to donate an electron, favoring the second step of the SPLET mechanism. frontiersin.org |

This table provides a general overview of the parameters. Specific values for 2-Hydroxy-5-iodobenzohydrazide are not available in the searched literature.

Catalytic and Materials Science Applications

Applications of Metal Complexes of 2-Hydroxy-5-iodobenzohydrazide (B6147510) Analogues in Catalysis

Metal complexes incorporating aroyl hydrazone ligands, which are analogues of 2-hydroxy-5-iodobenzohydrazide, have demonstrated notable efficacy as catalysts, particularly in oxidation reactions. grafiati.com The combination of the hydrazone backbone with various metal centers creates active sites capable of facilitating challenging chemical transformations. researchgate.net

Molybdenum complexes featuring aroyl hydrazone ligands have been successfully employed as catalysts for the oxidation of olefins and allylic alcohols. researchgate.netmdpi.com For instance, mononuclear molybdenum complexes derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide—a close analogue to the iodo-substituted compound—have been tested in the epoxidation of cyclooctene (B146475) and the oxidation of linalool (B1675412). mdpi.comsemanticscholar.org

In these reactions, aqueous tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2) often serves as the oxidant. researchgate.netmdpi.com The catalytic system facilitates the transfer of an oxygen atom to the substrate. In the case of cyclooctene, this results in the formation of cyclooctene oxide. mdpi.comsemanticscholar.org For a more complex substrate like linalool, the oxidation can yield various products, including furanoid and pyranoid oxides. mdpi.comsemanticscholar.org Studies on other transition metal complexes, such as those with manganese, have also shown activity in the oxidation of alkenes like cyclohexene. hhu.de

The effectiveness of these catalytic systems is evaluated by their conversion efficiency, selectivity toward desired products, turnover number (TON), and turnover frequency (TOF). ulisboa.pt

In the oxidation of cyclooctene using a water-coordinated molybdenum-hydrazone complex, [MoO2(L)(H2O)], an 83% conversion was achieved with 73% selectivity towards the epoxide. mdpi.comsemanticscholar.org A similar complex with a coordinated methanol (B129727) molecule, [MoO2(L)(MeOH)], showed a slightly lower conversion of 73% and selectivity of 65%. mdpi.comsemanticscholar.org

For linalool oxidation, the trend was reversed and more pronounced. The water-coordinated complex achieved a 92% conversion, significantly higher than the 43% conversion seen with the methanol-coordinated catalyst. mdpi.comsemanticscholar.org The selectivity for the furanoid and pyranoid products was also higher with the water-coordinated complex. mdpi.comsemanticscholar.org The turnover number, which indicates the moles of product per mole of catalyst, reached values as high as 52 for copper-catalyzed cyclohexane (B81311) oxidation under certain conditions. mdpi.comulisboa.pt

The following table summarizes the catalytic performance of analogous molybdenum-hydrazone complexes in oxidation reactions.

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Product |

| [MoO2(L)(MeOH)] | Cyclooctene | 73 | 65 | Epoxide |

| [MoO2(L)(H2O)] | Cyclooctene | 83 | 73 | Epoxide |

| [MoO2(L)(MeOH)] | Linalool | 43 | 41 / 25 | Furanoid / Pyranoid Oxides |

| [MoO2(L)(H2O)] | Linalool | 92 | 48 / 29 | Furanoid / Pyranoid Oxides |

| Data sourced from studies on a 2-hydroxy-5-nitrobenzaldehyde benzhydrazone (B1238758) ligand system, an analogue of the subject compound. mdpi.comsemanticscholar.org |

The choice of solvent and the specific composition of the catalyst system are critical factors that dictate reaction efficiency and product distribution. researchgate.net In the molybdenum-catalyzed oxidations, the nature of the solvent molecule coordinated to the metal center (water vs. methanol) significantly influenced both conversion and selectivity. mdpi.comsemanticscholar.org The superior performance of the water-coordinated complex in linalool oxidation highlights the role of even subtle changes in the catalyst's immediate environment. mdpi.com

The reaction medium itself is also crucial. Many oxidations are performed in solvent mixtures, such as acetonitrile/water, to ensure the solubility of both the catalyst and the substrate. mdpi.com The proportion of water in such mixtures can affect the total yield and selectivity of the reaction. mdpi.com In some cases, designing solvent-free catalytic systems is a key goal to align with the principles of green chemistry. rsc.org The use of co-catalysts or promoters, such as pyrazine-2-carboxylic acid (PCA) in copper-catalyzed oxidations, can also dramatically enhance product yields. mdpi.com

Development of 2-Hydroxy-5-iodobenzohydrazide Derivatives for Materials Science

The structural features of the hydrazone group—its synthetic accessibility, modularity, and unique chemical properties—make it an excellent building block for materials science. rsc.org Derivatives of 2-hydroxy-5-iodobenzohydrazide can be designed to participate in the construction of complex, functional molecular systems.

The hydrazone linkage is widely used in supramolecular chemistry to construct intricate architectures through both noncovalent interactions and dynamic covalent chemistry. rsc.orguvm.edu The ability of the N-H group to act as a hydrogen-bond donor and the C=N nitrogen atoms to act as acceptors facilitates self-assembly. researchgate.net

Researchers have designed hydrazone derivatives capable of forming complex structures like metallo-supramolecular polymers and molecular cages. uvm.edumdpi.com For example, a bis-quinoline acyl hydrazone was shown to form a polymeric array through metallo-supramolecular assembly upon binding with Zn2+ ions. mdpi.com The process involves intermolecular binding of the quinoline (B57606) moieties to the metal centers, creating an extended, ordered structure. mdpi.com Similarly, hydrazone bonds have been used to drive the aqueous self-assembly of polycationic pseudo Current time information in Denbighshire, GB.rotaxanes from three different components in excellent yield. acs.org The formation of these complex structures relies on the reversible nature of the hydrazone bond, allowing for error correction and thermodynamic product formation. rsc.org

The hydrazone scaffold is a prominent feature in the design of chemosensors for detecting ions and neutral molecules. rsc.orgresearchgate.net The acidic N-H proton and the nucleophilic nitrogen atoms of the hydrazone group can interact with various analytes, leading to a measurable optical or electrochemical response. rsc.orgresearchgate.net

Derivatives are frequently developed as colorimetric or fluorescent sensors. researchgate.netrsc.org For instance, hydrazone-based molecules have been engineered to selectively detect metal ions such as Fe3+, Cu2+, Zn2+, and chromium. mdpi.comrsc.orgbohrium.comnih.gov The binding of the target ion to the hydrazone ligand alters the electronic properties of the molecule, causing a change in color (colorimetric) or a turn-on/turn-off of light emission (fluorescent). rsc.org A hydrazone-based compound was reported as a fluorescent "turn-on" sensor for Fe3+ and a colorimetric sensor for Cu2+. rsc.org Other designs have yielded sensors for anions like fluoride (B91410) and cyanide, and even for toxic gases like ammonia. nih.gov This versatility makes hydrazone derivatives highly valuable as receptor molecules in the development of new sensory devices. researchgate.netnih.gov

Potential as Components in Advanced Functional Materials

While direct applications of 2-Hydroxy-5-iodobenzohydrazide in commercially available advanced functional materials are not yet established, its molecular architecture suggests significant potential for its use as a building block in the development of novel materials with tailored properties. This potential stems from the unique combination of the salicylhydrazide core, which is known for its excellent chelating properties, and the presence of an iodine substituent, which can influence crystal packing and introduce specific functionalities.

Research into structurally related compounds, particularly salicylhydrazide and its derivatives, has demonstrated their utility in forming coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest in various fields, including gas storage, catalysis, and chemical sensing. The hydrazone linkage (-CO-NH-N=C-) that can be readily formed from 2-Hydroxy-5-iodobenzohydrazide provides versatile coordination sites for metal ions. ugr.es The ability of such ligands to act as neutral or anionic bidentate or tridentate coordinators allows for the construction of diverse and complex supramolecular structures. ugr.es

The incorporation of iodine into the molecular structure is another key feature that points towards its utility in materials science. The iodine atom can participate in halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering for the controlled assembly of molecules in the solid state. instras.com This can be exploited to direct the formation of specific crystalline architectures with desired properties. Furthermore, iodinated organic compounds have been investigated for applications such as iodine capture from waste streams, a critical issue in nuclear waste management. Coordination polymers and other porous materials derived from ligands containing iodine-binding sites have shown promise in this area. nih.govnist.govmdpi.com

Luminescent Materials:

One of the most promising areas of application for 2-Hydroxy-5-iodobenzohydrazide is in the field of luminescent materials. Salicylhydrazone derivatives are known to form highly fluorescent complexes with various metal ions, including lanthanides like terbium (Tb³⁺) and d-block metals like zinc (Zn²⁺). ugr.esrsc.org The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. The resulting metal complexes can exhibit tunable photoluminescent properties, making them suitable for applications in sensors, light-emitting devices (LEDs), and bio-imaging. rsc.orgmdpi.com The presence of the iodine atom in 2-Hydroxy-5-iodobenzohydrazide could further modulate the photophysical properties of its metal complexes through the heavy-atom effect, potentially influencing excited state lifetimes and emission quantum yields.

A study on the synthesis of a derivative, (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide, highlights the ongoing research interest in this class of compounds. nih.govliverpool.ac.uk The synthesis pathway for this derivative, starting from salicylic (B10762653) acid, provides a clear route to obtaining 2-Hydroxy-5-iodobenzohydrazide itself, which can then be used as a precursor for new materials. nih.gov

The table below outlines the synthesis steps for a key precursor, 2-Hydroxy-5-iodobenzohydrazide, as described in the literature for the synthesis of its derivatives. nih.gov

Table 1: Synthesis of 2-Hydroxy-5-iodobenzohydrazide

| Step | Reactant | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Salicylic acid | I₂ / KI, NaOH | 5-Iodosalicylic acid | - |

| 2 | 5-Iodosalicylic acid | CH₃OH, H₂SO₄ | Methyl 2-hydroxy-5-iodobenzoate | 85 |

The availability of this synthetic route opens up possibilities for the systematic investigation of 2-Hydroxy-5-iodobenzohydrazide as a ligand in coordination chemistry. By reacting it with a variety of metal salts, a library of new coordination compounds could be generated and their properties, such as luminescence, magnetism, and porosity, could be explored.

Table 2: Potential Applications of 2-Hydroxy-5-iodobenzohydrazide-based Materials

| Potential Material Class | Key Functional Moiety | Potential Application | Rationale based on Analogous Compounds |

|---|---|---|---|

| Luminescent Metal Complexes | Salicylhydrazide | Sensors, LEDs, Bio-imaging | Salicylhydrazone derivatives form fluorescent complexes with lanthanides and other metals. ugr.esrsc.org |

| Coordination Polymers/MOFs | Chelating Hydrazone & Iodide | Gas Storage, Catalysis, Iodine Capture | Hydrazone ligands form diverse coordination networks; iodinated compounds show affinity for iodine. ugr.esnih.govnist.gov |

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 5 Iodobenzohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.tr It has become a staple in chemical research due to its favorable balance of accuracy and computational cost. researchgate.net DFT is employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules like 2-Hydroxy-5-iodobenzohydrazide (B6147510).

Geometry optimization with DFT involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible energy state on the potential energy surface. researchgate.net This process begins with an initial molecular structure, and through iterative calculations, the positions of the atoms are adjusted until the forces on them are minimized. researchgate.net For derivatives of 2-Hydroxy-5-iodobenzohydrazide, DFT calculations have been performed using functionals like ωB97X-D with a def2-tzvpp basis set to investigate their electronic properties and potential inhibitory activities. preprints.org

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO represents the orbital with the highest energy containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com In a study of ten salicylhydrazone derivatives based on the 2-Hydroxy-5-iodobenzohydrazide scaffold, the HOMO-LUMO energy gaps were found to range from 7.24 to 8.09 eV, indicating differences in their electronic reactivity. preprints.org

The molecular electrostatic potential (MEP) surface is another useful tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. dergipark.org.tr These maps are valuable for predicting sites for nucleophilic and electrophilic attacks and understanding non-covalent interactions like hydrogen bonding. dergipark.org.tr

| Parameter | Description | Relevance to 2-Hydroxy-5-iodobenzohydrazide |

| Geometry Optimization | Calculation of the lowest-energy molecular structure. | Provides the most stable 3D conformation, bond lengths, and angles. |

| HOMO | Highest Occupied Molecular Orbital. | Indicates regions likely to donate electrons in a reaction. |

| LUMO | Lowest Unoccupied Molecular Orbital. | Indicates regions susceptible to accepting electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity. For derivatives, this ranged from 7.24 to 8.09 eV. preprints.org |

| MEP Surface | Molecular Electrostatic Potential map. | Visualizes charge distribution, predicting sites for intermolecular interactions. |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, providing theoretical ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netscielo.org.zanih.gov These calculations yield information on maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the probability of a given electronic transition. scielo.org.za For new compounds, comparing the TD-DFT predicted spectrum with the experimental one can confirm the molecular structure and understand its electronic behavior. researchgate.net

Similarly, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov The calculation of vibrational modes for the optimized geometry of 2-Hydroxy-5-iodobenzohydrazide allows for the assignment of specific absorption bands to the stretching, bending, and torsional motions of its functional groups (e.g., O-H, N-H, C=O, C-N, C-I). Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so a scaling factor is typically applied to achieve better agreement with experimental FT-IR spectra. nih.gov For example, in related hydrazone structures, the C=O stretching bands and O-H/N-H vibrations are characteristic and their positions can be accurately predicted by DFT. researchgate.netmedjchem.com

| Spectroscopic Technique | Information Provided | Application of DFT |